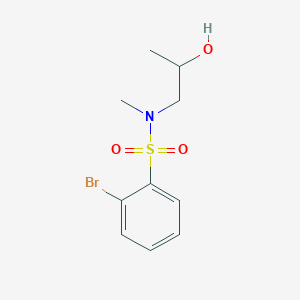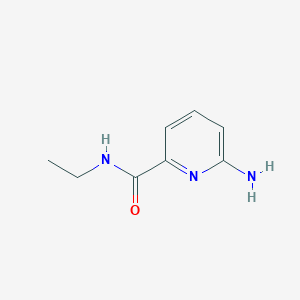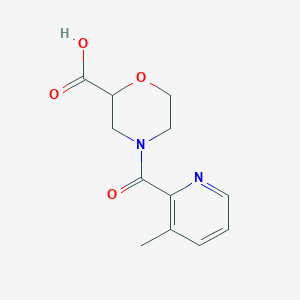
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid, also known as MPCCA, is a chemical compound that belongs to the family of heterocyclic compounds. MPCCA is a synthetic molecule that has been widely used in scientific research for its unique properties.
Mechanism of Action
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid inhibits the activity of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of a covalent bond between this compound and the enzyme.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of several enzymes, including serine proteases and metalloproteases. In addition, this compound has been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid in lab experiments is its specificity for certain enzymes. This specificity allows researchers to study the effects of inhibiting specific enzymes without affecting other enzymes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell lines at high concentrations.
Future Directions
There are several future directions for research involving 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid. One area of research is the development of this compound-based drugs for the treatment of diseases. Another area of research is the identification of new targets for this compound. In addition, the use of this compound in combination with other compounds is an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic molecule that has been widely used in scientific research for its unique properties. This compound has been found to inhibit the activity of certain enzymes, making it a potential target for drug development. In addition, this compound has been used to study protein-protein interactions and to identify new drug targets. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound.
Synthesis Methods
The synthesis of 4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid involves the reaction between 3-methylpyridine-2-carbonyl chloride and morpholine-2-carboxylic acid in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
4-(3-Methylpyridine-2-carbonyl)morpholine-2-carboxylic acid has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has been found to inhibit the activity of certain enzymes, making it a potential target for drug development. In addition, this compound has been used to study protein-protein interactions and to identify new drug targets.
properties
IUPAC Name |
4-(3-methylpyridine-2-carbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-3-2-4-13-10(8)11(15)14-5-6-18-9(7-14)12(16)17/h2-4,9H,5-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZBFWSZQPSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)N2CCOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

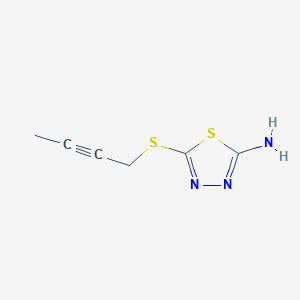
![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
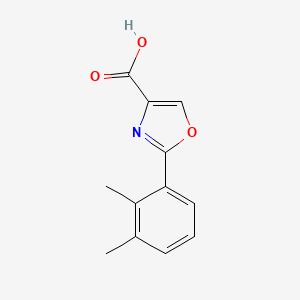
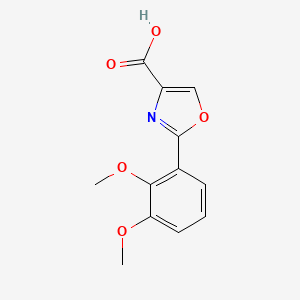
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
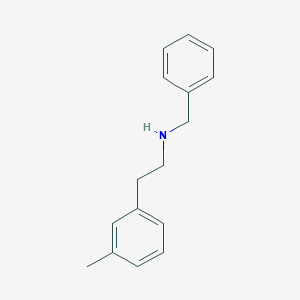
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
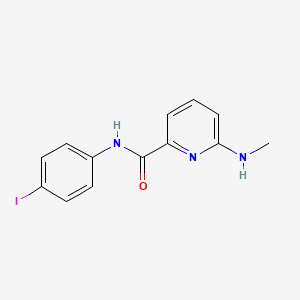
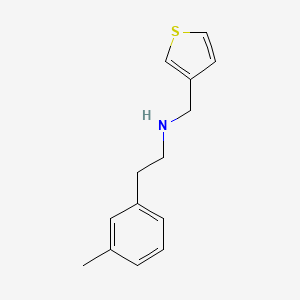
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
